Octadecylsuccinic anhydride
Overview
Description
Octadecylsuccinic anhydride (OSA) is a chemical compound with the molecular formula C22H40O3 . It is used in various applications, including as an internal sizing agent to hydrophobize paper and paper board in the process of papermaking .
Synthesis Analysis
The synthesis of OSA involves the reaction of a common monomer, octadecyl succinic anhydride, on which different PEGylated hydrophilic polar heads are grafted . The synthesis process is complex and requires careful control of various parameters.
Molecular Structure Analysis
The molecular structure of OSA contains a total of 65 bonds, including 25 non-H bonds, 2 multiple bonds, 17 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .
Chemical Reactions Analysis
The chemical reactions involving OSA are complex and can involve various pathways. For example, the aminolysis reaction of succinic anhydride has been studied using high-level electronic structure theory, examining the general base catalysis by amine and the general acid catalysis by acetic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of OSA are determined by its molecular structure. It has a molecular weight of 352.6 g/mol . Other properties, such as its solubility, melting point, and boiling point, would require further investigation.
Scientific Research Applications
Application in Food Science
- Summary of the application : OSA-modified starch has found wide application as a fat replacer, encapsulating and emulsifying agent in the food industry .
- Methods of application or experimental procedures : Chemical modification such as succinylation involves the esterification of starch with OSA to yield a product with amphiphilic properties . The introduction of OSA led to the formation of the hydrophobic group and hence enhance the granule structure of the starch .
- Results or outcomes : The modification leads to reduced enthalpy and gelatinization temperature, high swelling index, low starch digestibility as well as increased paste clarity and viscosity .
Application in Nutritional Science
- Summary of the application : OSA-modified porous starch was applied as an emulsion of β-carotene for the first time .
- Methods of application or experimental procedures : Modified porous starch (PS), by introducing OSA moieties, was synthesized successfully . The pores and channels within porous starch provided more possibilities for OSA to modify starch .
- Results or outcomes : The bioaccessibility of β-carotene was enhanced with increasing degrees of substitution (DS) of OSA modified starch .
Application in Material Science
- Summary of the application : A high-amylose Japonica rice starch was esterified with OSA to improve the functional properties .
- Methods of application or experimental procedures : The OSA-modified derivatives were evaluated for structure and functional properties .
Application in Nanotechnology
- Summary of the application : OSA-modified taro starch nanoparticles have been developed .
- Methods of application or experimental procedures : The polar surface and hydrophilicity of starch nanoparticles (SNPs) result in their poor dispersibility in nonpolar solvent and poor compatibility with hydrophobic polymers . To improve their hydrophobicity, SNPs prepared through self-assembly of short chain amylose debranched from cooked taro starch, were modified by OSA .
- Results or outcomes : The modification increased the size of OSA-SNPs compared with SNPs . The dispersibility of the modified SNPs in the mixture of water with nonpolar solvent increased with increasing of degree of substitution (DS) .
Application in Polymer Science
- Summary of the application : OSA-modified starch nanoparticles (SNPs) are considered one of the most promising polymers for fabrication of polymer nanocomposites and degradable materials .
- Results or outcomes : The amphiphilicity of OSA-modified starch is improved due to the introduction of dual functional hydrophilic and hydrophobic groups .
Application in Calory-Reduced Foods
- Summary of the application : A high-amylose Japonica rice starch was esterified with OSA to improve the functional properties .
- Methods of application or experimental procedures : The OSA-modified derivatives were evaluated for structure and functional properties .
- Results or outcomes : OSA modification made little change to morphology and particle size of high-amylose starch, but decreased the relative crystallinity and pasting temperature and increased the pasting viscosity, swelling power, emulsifying stability, and resistant starch (RS) content .
Application in Emulsion Stabilization
- Summary of the application : The emulsifying ability of OSA-modified and native starch in the granular form, in the dissolved state and a combination of both was compared .
- Methods of application or experimental procedures : This study aims to understand mixed systems of particles and dissolved starch with respect to what species dominates at droplet interfaces and how stability is affected by addition of one of the species to already formed emulsions .
- Results or outcomes : It was possible to create emulsions with OSA-modified starch isolated from Quinoa as sole emulsifier . Pickering emulsions kept their droplet size constant after one month while emulsions formulated with OSA-modified starch dissolved exhibited coalescence .
Application in Cosmetics and Pharmaceutical Products
- Summary of the application : OSA-starch is used as an emulsifier and stabilizer in many food or oil-in-water systems, cosmetics, and pharmaceutical products .
- Methods of application or experimental procedures : The amphiphilicity of OSA-modified starch is improved due to the introduction of dual functional hydrophilic and hydrophobic groups .
- Results or outcomes : Based on its amphiphilicity, OSA-starch is used as an emulsifier and stabilizer in many food or oil-in-water systems, cosmetics, and pharmaceutical products .
Application in Energy Generation
- Summary of the application : Starch makes up 50 to 70% of diets, as it is an essential component of the brain as well as blood cells which are utilized in the generation of energy .
- Methods of application or experimental procedures : The derivation of starch from products of agriculture is regarded as an important criterion in developing humans .
- Results or outcomes : Excessive intake of Rapidly digestible starch (RS) may be associated with some illnesses .
Future Directions
properties
IUPAC Name |
3-octadecyloxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h20H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCVUTYZHUNSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858785 | |
Record name | Octadecyl succinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylsuccinic anhydride | |
CAS RN |
47458-32-2 | |
Record name | Dihydro-3-octadecyl-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47458-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, dihydro-3-octadecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047458322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecylsuccinic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Furandione, dihydro-3-octadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecyl succinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-3-octadecylfuran-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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